Kalmagin originates from the synthesis of ethyl 4-aminobutanoate, which is derived from the reaction of specific precursors. It falls under the category of local anesthetics and is particularly noted for its application in aquaculture settings to minimize stress during handling and medical procedures. The compound is commercially available, with formulations such as Kalmagin 20%, produced by companies like Centrovet in Chile .
The synthesis of Kalmagin involves several methods, primarily focusing on the reaction of ethyl compounds with amine derivatives. A common synthetic route includes:
The one-step synthesis approach has been highlighted for its efficiency, allowing for straightforward production without extensive purification steps.
Kalmagin's molecular structure can be described as follows:
The structural configuration allows Kalmagin to interact effectively with neuronal receptors, facilitating its anesthetic action. The compound's geometry supports hydrogen bonding, which plays a significant role in its solubility and interaction with biological membranes.
Kalmagin participates in various chemical reactions that are essential for its functionality:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride, depending on the desired product.
The mechanism of action of Kalmagin primarily involves:
This mechanism allows for effective management of stress during handling or surgical procedures in aquatic environments .
Kalmagin possesses several notable physical and chemical properties:
These properties contribute significantly to its practical applications in aquaculture .
Kalmagin's primary applications include:
The effectiveness and rapid recovery associated with Kalmagin make it a preferred choice among veterinarians and researchers working with aquatic animals .
Kalmagin is defined by its precise molecular formula C₄H₅CaMg₄NaO₁₆, corresponding to a molecular weight of 469.36 g/mol [1]. Its IUPAC nomenclature designates it as calcium;tetramagnesium;sodium;hydrogen carbonate;tricarbonate;tetrahydroxide, reflecting its composite ionic structure [1] [4]. Structurally, Kalmagin comprises a complex coordination of four carbonate anions (three standard carbonate ions and one hydrogen carbonate ion) alongside four hydroxide anions, stabilized by central calcium, magnesium, and sodium cations [1]. This arrangement yields a crystalline solid under standard conditions.
Table 1: Fundamental Chemical Identifiers of Kalmagin
Identifier Type | Value |
---|---|
CAS Registry Number | 122965-03-1 |
Molecular Formula | C₄H₅CaMg₄NaO₁₆ |
Molecular Weight | 469.36 g/mol |
Standard InChIKey | XJYLMFBGPDYKRR-UHFFFAOYSA-C |
Canonical SMILES | C(=O)(O)[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[Na+].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Ca+2] |
Pharmacologically, Kalmagin is classified as an investigational compound without current therapeutic indications. Regulatory agencies have not approved it for human or veterinary use, restricting its application to preclinical research contexts [1]. Its classification centers on its inorganic salt properties rather than specific mechanistic drug categories. The presence of magnesium and calcium ions suggests hypothetical biological activity related to mineral supplementation or electrolyte balance modulation, though no established mechanisms are documented in the scientific literature.
Kalmagin first entered chemical registries with the assignment of its CAS Registry Number (122965-03-1) in 1994, indicating its formal recognition as a distinct chemical entity [1] [4]. Unlike compounds such as migalastat (approved in 2018 for Fabry disease) [3] or pyridostigmine bromide (a long-established cholinesterase inhibitor) [5], Kalmagin has not progressed through clinical development phases.
No regulatory approvals have been granted for Kalmagin by major agencies worldwide, including the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), or Japan’s Pharmaceuticals and Medical Devices Agency (PMDA). This distinguishes it from contemporary orphan drug designees like sebetralstat (currently under regulatory review for hereditary angioedema) [6]. The compound remains strictly designated "For research use only" [1], with no documented human trials or commercial pharmaceutical applications.
The historical trajectory of Kalmagin research reflects limited commercial interest compared to organometallic compounds like alkylmagnesium reagents, which have established synthetic utility [8]. Its development has been confined to chemical characterization studies without progression toward therapeutic applications. Patent databases and regulatory repositories contain no records of submissions related to Kalmagin as an active pharmaceutical ingredient.
Academic investigation of Kalmagin remains in its nascent stages, with substantial knowledge gaps identified across multiple research domains. Current literature primarily focuses on its physicochemical characterization rather than biological activity [1] [4].
Table 2: Documented Physical Properties and Research Gaps
Research Domain | Available Data | Identified Knowledge Gaps |
---|---|---|
Structural Chemistry | Molecular formula, SMILES notation, InChI descriptor [1] | Detailed crystallographic data, bonding interactions, stability under physiological conditions |
Physical Properties | Solid state at room temperature, boiling point (333.6°C), vapor pressure (2.58E-05 mmHg at 25°C) [1] | Comprehensive solubility profile, thermal stability parameters, polymorphism studies |
Biological Activity | None reported | Pharmacological profiling, target identification, structure-activity relationships |
Environmental Impact | Not assessed | Biodegradation pathways, ecotoxicological profiles, environmental fate |
Priority research areas highlighted in scientific assessments include:
The absence of curated associations in toxicogenomic databases like the Comparative Toxicogenomics Database confirms the compound’s understudied status [4]. This contrasts significantly with extensively researched pharmaceuticals like calcitonin, which have well-documented biological interactions despite formulation challenges [9]. Future research directions require multidisciplinary collaboration between inorganic chemists, pharmacologists, and materials scientists to advance understanding beyond basic chemical descriptors.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8